3-(Aminomethyl)furan-2-carboxylic acid
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Overview
Description
3-(Aminomethyl)furan-2-carboxylic acid is an organic compound that features a furan ring substituted with an aminomethyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Aminomethyl)furan-2-carboxylic acid can be synthesized through the reductive amination of 5-formyl-2-furancarboxylic acid. This process involves the use of a stable and highly active heterogeneous catalyst, such as cobalt phosphide nanorods (Co2P), in the presence of ammonia or ammonium acetate as the amination reagent . The reaction is typically carried out in a methanol-water mixture under hydrogen pressure at elevated temperatures .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of biomass-derived furfural as a starting material is common, as it provides a renewable source for the synthesis of furancarboxylic acids . The process involves catalytic reduction and amination steps, optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and trifluoroacetic acid.
Reduction: Catalysts such as palladium or platinum are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various furan derivatives, such as tetrahydrofuran-2-carboxylic acid and its esters .
Scientific Research Applications
3-(Aminomethyl)furan-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biocatalysis, the compound undergoes enzymatic transformations that lead to the formation of various furfurylamines . These reactions are facilitated by transaminases, which catalyze the transfer of amino groups to the furan ring .
Comparison with Similar Compounds
Similar Compounds
2-Furancarboxylic acid: A precursor for the synthesis of various furan derivatives.
5-(Hydroxymethyl)furfural: A biomass-derived compound used in the production of renewable chemicals.
2,5-Furandicarboxylic acid: Used in the synthesis of polyethylene furandicarboxylate, a renewable alternative to polyethylene terephthalate.
Uniqueness
3-(Aminomethyl)furan-2-carboxylic acid is unique due to its aminomethyl substitution, which imparts distinct chemical reactivity and potential for diverse applications in biobased polymer synthesis and pharmaceuticals .
Properties
IUPAC Name |
3-(aminomethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-3-4-1-2-10-5(4)6(8)9/h1-2H,3,7H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDBDPLJQFTEKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1CN)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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